Hydroxyethyl-hydroxymethyl methacrylate

Catalog No.
S1491595
CAS No.
118797-69-6
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyethyl-hydroxymethyl methacrylate

CAS Number

118797-69-6

Product Name

Hydroxyethyl-hydroxymethyl methacrylate

IUPAC Name

1,3-dihydroxypropyl 2-methylprop-2-enoate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-5(2)7(10)11-6(9)3-4-8/h6,8-9H,1,3-4H2,2H3

InChI Key

SXMPQZFGMQBFMT-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC(CCO)O

Synonyms

HEMA-MEMA, hydroxyethyl-hydroxymethyl methacrylate, hydroxyethylhydroxymethylmethacrylate

Canonical SMILES

CC(=C)C(=O)OC(CCO)O

The exact mass of the compound Hydroxyethyl-hydroxymethyl methacrylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydroxyethyl-hydroxymethyl methacrylate is an organic compound with the chemical formula C6H10O3\text{C}_6\text{H}_{10}\text{O}_3. It is a colorless, viscous liquid that is highly reactive and readily polymerizes. This compound is primarily used as a monomer in the synthesis of various polymers, particularly polyhydroxyethylmethacrylate, which has significant applications in medical and industrial fields. Hydroxyethyl-hydroxymethyl methacrylate features both a hydroxyl group and a methacrylate group, making it versatile for various

  • Polymerization: It readily undergoes free radical polymerization, leading to the formation of polyhydroxyethylmethacrylate. This polymerization can occur at room temperature in the presence of photoinitiators or heat .
  • Crosslinking: The hydroxyl group in hydroxyethyl-hydroxymethyl methacrylate allows it to react with isocyanates, anhydrides, and epoxy resins, facilitating the creation of crosslinked networks that enhance material properties such as strength and durability .
  • Esterification: Hydroxyethyl-hydroxymethyl methacrylate can also engage in esterification reactions with various acids or alcohols, leading to the formation of copolymers with different functional properties .

Hydroxyethyl-hydroxymethyl methacrylate exhibits certain biological activities that are relevant to its applications:

  • Biocompatibility: The polymer derived from hydroxyethyl-hydroxymethyl methacrylate is biocompatible, making it suitable for medical applications such as soft contact lenses and drug delivery systems .
  • Sensitization Potential: Studies indicate that hydroxyethyl-hydroxymethyl methacrylate has sensitizing properties, which may lead to allergic reactions upon skin contact. It has been shown to cause mild skin irritation and can provoke allergic responses in sensitive individuals .

Hydroxyethyl-hydroxymethyl methacrylate can be synthesized through several methods:

  • Reaction with Ethylene Oxide: This method involves reacting methacrylic acid with ethylene oxide, resulting in the formation of hydroxyethyl-hydroxymethyl methacrylate and ethylene glycol dimethacrylate as by-products .
  • Esterification: Another common method is the esterification of methacrylic acid with a large excess of ethylene glycol. This process also yields ethylene glycol dimethacrylate alongside hydroxyethyl-hydroxymethyl methacrylate .
  • Transesterification: Hydroxyethyl-hydroxymethyl methacrylate can be synthesized via transesterification processes involving methyl methacrylate and ethylene glycol, which allows for efficient production while minimizing impurities .

Unique FeaturesHydroxyethyl-Hydroxymethyl MethacrylateHydroxyl + MethacrylateMedical devices, 3D printingBiocompatibility; hydrophilicMethyl MethacrylateMethacrylatePlastics, coatingsNo hydroxyl group; higher volatilityEthyl MethacrylateMethacrylateCoatingsLarger alkyl group; different solubilityAcrylic AcidCarboxylic acidSuperabsorbent polymersStrong acidity; reactivity with bases

Hydroxyethyl-hydroxymethyl methacrylate stands out due to its combination of hydrophilicity and biocompatibility, making it particularly valuable for medical applications where interaction with biological tissues is critical. Its unique structure allows it to participate effectively in crosslinking reactions while maintaining favorable physical properties for diverse uses.

Research on the interactions of hydroxyethyl-hydroxymethyl methacrylate with other substances reveals important insights:

  • Cross-Reactivity: Hydroxyethyl-hydroxymethyl methacrylate may exhibit cross-reactivity with other acrylates and methacrylates, which could complicate allergy assessments in individuals exposed to multiple compounds within this class .
  • Degradation Products: Upon hydrolysis, hydroxyethyl-hydroxymethyl methacrylate degrades into methacrylic acid and ethylene glycol, which can influence its biological activity and safety profile .

Historical Development in Functionalized Methacrylates

The evolution of HEHMA is intertwined with the broader history of methacrylate chemistry. Methacrylic acid derivatives emerged prominently in the 1920s, with Otto Röhm’s pioneering work on poly(methyl methacrylate) (PMMA) laying the groundwork for functionalized variants. Hydroxyethyl methacrylate (HEMA), a direct precursor to HEHMA, was first synthesized in 1925 via methacrylic acid and ethylene oxide reactions, later gaining commercial traction in the 1960s for soft contact lenses. HEHMA’s development represents a natural progression toward bifunctional monomers, combining HEMA’s hydrophilicity with additional hydroxymethyl groups to enhance crosslinking efficiency and material stability.

Early synthesis methods for HEHMA mirrored those of HEMA, employing esterification of methacrylic acid with ethylene glycol or reactions with ethylene oxide. However, these processes often yielded byproducts like ethylene glycol dimethacrylate, necessitating refined purification techniques. By the 21st century, advancements in atom transfer radical polymerization (ATRP) and microwave-assisted synthesis enabled precise control over HEHMA’s molecular architecture, facilitating tailored hydrogels and nanocomposites.

Position Within Bi-functional Methacrylate Chemistry

HEHMA occupies a critical niche in bifunctional methacrylate chemistry due to its dual reactivity:

  • Methacrylate Group: Enables radical polymerization, forming linear or crosslinked polymers.
  • Hydroxyl Groups: Facilitate hydrogen bonding, post-polymerization modifications (e.g., esterification), and compatibility with hydrophilic matrices.

This duality allows HEHMA to serve as a crosslinker in hydrogels, enhancing mechanical strength and swelling capacity compared to HEMA-based polymers. For instance, copolymers of HEHMA and HEMA exhibit lower critical solution temperatures (LCST), enabling temperature-responsive drug delivery systems. Additionally, HEHMA’s hydroxyl groups improve adhesion in coatings and dental composites, outperforming monofunctional methacrylates.

Table 1: Comparative Properties of HEHMA and Related Methacrylates

PropertyHEHMAHEMAMMA
Molecular FormulaC₇H₁₀O₄C₆H₁₀O₃C₅H₈O₂
HydrophilicityHigh (dual -OH groups)Moderate (single -OH)Low
Polymerization Shrinkage~6%~6%~21%
Key ApplicationsHydrogels, coatingsContact lenses, adhesivesAcrylic glass, resins
Sources

Academic Research Landscape Evolution

Academic interest in HEHMA has shifted from basic synthesis to advanced material engineering. Early studies focused on optimizing esterification conditions to minimize byproducts, while contemporary research explores:

  • Controlled Polymerization: ATRP and AGET (activators generated by electron transfer) techniques yield narrow polydispersity (Đ < 1.3) HEHMA polymers, crucial for biomedical devices.
  • Hybrid Composites: Incorporating silica nanoparticles (40 nm) into HEHMA matrices enhances mechanical properties for 3D-printed glass analogs.
  • Biocompatibility: HEHMA-based hydrogels exhibit low irritation in mucosal tests, making them suitable for implants and wound dressings.

A 2024 study demonstrated HEHMA’s utility in UV-curable nail coatings, where its hydrophilic nature improved adhesion and durability compared to HEMA-free formulations. Similarly, microwave-assisted synthesis reduced reaction times from hours to minutes, achieving 95% monomer conversion with minimal side products.

Synthetic Pathway Investigation

The synthesis of hydroxyethyl-hydroxymethyl methacrylate would likely follow esterification or alkoxylation routes analogous to HEMA production. For HEMA, two primary methods are documented:

  • Reaction of methacrylic acid with ethylene oxide:
    $$
    \text{H}2\text{C=C(CH}3\text{)CO}2\text{H} + \text{CH}2\text{CH}2\text{O} \rightarrow \text{H}2\text{C=C(CH}3\text{)CO}2\text{CH}2\text{CH}2\text{OH}
    $$
    This method, first reported in 1925, yields HEMA alongside ethylene glycol dimethacrylate as a byproduct [1]. For HEHMMA, substituting ethylene oxide with a hydroxymethyl-containing reagent (e.g., glycerol derivatives) could introduce the additional hydroxyl group.
  • Esterification of methacrylic acid with diols:
    Using excess ethylene glycol for HEMA synthesis minimizes dimer formation [1]. Similarly, HEHMMA synthesis might employ a diol like 1,2-propanediol to introduce hydroxymethyl groups.
Synthetic RouteReactantsByproductsYield Optimization
AlkoxylationMethacrylic acid + epoxideCrosslinkers (e.g., dimers)Excess epoxide, low temp [1]
EsterificationMethacrylic acid + diolWaterAcid catalysis, reflux [1]

Polymerization Techniques

Free Radical Polymerization

Free radical polymerization (FRP) is the most common method for polymerizing HEMA. Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide induce chain growth via radical intermediates. Key findings for HEMA FRP include:

  • Kinetics: HEMA’s high polarity accelerates propagation rates, leading to rapid chain growth [2].
  • Crosslinking: Residual dimethacrylate byproducts (e.g., ethylene glycol dimethacrylate) act as crosslinkers, increasing network density [1].
  • Molecular weight control: Traditional FRP of HEMA produces high-molecular-weight polymers ($$M_n \approx 10^3$$ kg/mol) with broad dispersity ($$Đ \sim 1.7$$) [2].

For HEHMMA, similar behavior is expected, though the additional hydroxyl group may enhance hydrogen bonding, necessitating solvent selection (e.g., water/ethanol mixtures) to prevent premature gelation.

Controlled Radical Polymerization

Reversible addition-fragmentation chain transfer (RAFT) polymerization enables precise control over HEMA-based polymers. A recent study demonstrated RAFT dispersion polymerization of HEMA in n-dodecane using poly(lauryl methacrylate) macro-RAFT agents, yielding spherical nanoparticles with narrow dispersity ($$Đ < 1.3$$) [6]. Key advantages for HEHMMA:

  • Block copolymer synthesis: Hydrophilic HEHMMA blocks could be combined with hydrophobic segments for amphiphilic materials.
  • Functionalization: Pending hydroxyl groups allow post-polymerization modifications (e.g., acetylation) [6].

Electric Field-Assisted Polymerization

Applying high electric fields ($$\sim$$140 kV/cm) during HEMA FRP reduces molecular weight ($$M_n \approx 41$$–58 kg/mol) and dispersity ($$Đ \sim 1.1$$–1.3) by polarizing monomer dipoles and aligning growing chains [2]. This approach could similarly enhance HEHMMA polymerization efficiency, particularly for conductive polyelectrolytes.

Copolymerization Strategies

HEMA’s copolymerization with hydrophobic or functional monomers tailors hydrophilicity and reactivity. Notable examples:

  • HEMA-2-chloroquinyl methacrylate (CQMA) copolymers: These systems improve drug solubility (e.g., hydroxychloroquine) via hydrogen bonding between HEMA’s hydroxyl groups and drug molecules [5].
  • HEMA-styrene copolymers: Adjusting monomer ratios tunes glass transition temperatures ($$T_g$$) and mechanical properties [5].

For HEHMMA, copolymerization with methacrylates bearing epoxy or carboxyl groups could create crosslinkable networks for 3D printing or adhesives.

Functional Derivative Development

Functionalizing HEMA/HEHMMA polymers expands their utility:

  • Silica nanocomposites: HEMA’s hydroxyl groups facilitate hydrogen bonding with silica nanoparticles, enabling UV-curable resins for 3D glass printing [1].
  • Foaming agents: Blowing agents (e.g., BOC anhydride) expand HEMA resins upon heating, creating porous scaffolds [1].
  • Surface modifications: Plasma treatment or silanization enhances adhesion properties for coatings [4].

Microstructural Analysis

The microstructural analysis of poly(hydroxyethyl methacrylate) reveals a complex three-dimensional network architecture characterized by distinct morphological features. Scanning electron microscopy studies demonstrate that the polymer exhibits a heterogeneous porous structure with pore sizes ranging from 1 to 100 micrometers, depending on the polymerization conditions and crosslinking density [1]. The polymer network displays a sponge-like morphology with interconnected pores and channels that facilitate water transport and molecular diffusion.

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular-level structure of the polymer. The proton nuclear magnetic resonance spectrum reveals characteristic signals for the hydroxyl groups at chemical shifts between 3.7 and 4.5 parts per million, indicating the presence of hydrogen bonding interactions within the polymer matrix [2]. Carbon-13 nuclear magnetic resonance analysis shows distinct carbonyl carbon resonances at 172-177 parts per million, confirming the methacrylate ester functionality and revealing information about the local chemical environment of the polymer chains [3].

Dynamic light scattering measurements in dimethyl sulfoxide solution indicate that the polymer chains adopt compact conformations with hydrodynamic radii ranging from 50 to 200 nanometers, depending on the molecular weight and solvent conditions [2]. The polymer exhibits concentration-dependent aggregation behavior, with higher molecular weight samples showing increased tendency toward intermolecular association through hydrogen bonding interactions.

Small-angle X-ray scattering studies reveal correlation lengths of 16 to 36 angstroms in the dry polymer state, providing quantitative measures of the network mesh size and crosslinking density [4]. These measurements demonstrate that the network structure becomes increasingly compact with higher crosslinker concentrations, leading to reduced water uptake capacity and altered mechanical properties.

Fourier transform infrared spectroscopy analysis confirms the presence of characteristic functional groups within the polymer structure. The hydroxyl stretching vibrations appear as broad absorption bands between 3220 and 3390 wavenumbers, while the carbonyl stretching vibrations are observed at approximately 1710 wavenumbers [5]. The intensity and position of these bands provide information about the extent of hydrogen bonding and the local molecular environment within the polymer matrix.

Polymerization Kinetics

The polymerization kinetics of hydroxyethyl methacrylate demonstrate complex behavior that depends strongly on reaction conditions, initiator systems, and environmental factors. Photoinitiated polymerization using riboflavin and triethanolamine systems exhibits apparent first-order kinetics during the initial stages of reaction, with rate constants ranging from 2.36 × 10⁻² to 8.67 × 10⁻² inverse molar seconds depending on solution acidity [6].

The reaction rate shows significant sensitivity to environmental acidity, with higher solution acidity values leading to enhanced polymerization rates. This behavior arises from the ionization characteristics of triethanolamine, which facilitates electron transfer to the excited riboflavin triplet state [6]. The rate enhancement with increasing acidity reflects the presence of labile protons on the hydroxyl groups of the monomer, which participate in the polymerization mechanism.

Viscosity effects play a crucial role in determining polymerization rates, particularly at higher monomer concentrations. Studies reveal that increasing the monomer concentration from 1 to 3 molar leads to decreased polymerization rates due to reduced reactivity of the flavin triplet state in more viscous media [6]. The relationship between rate constants and inverse viscosity follows a linear correlation, indicating that diffusion-controlled processes govern the reaction kinetics.

Temperature-dependent studies using 2,2'-azobisisobutyronitrile initiator reveal that the polymerization rate increases exponentially with temperature, following typical Arrhenius behavior. The activation energy for the polymerization process ranges from 80 to 120 kilojoules per mole, depending on the specific reaction conditions and initiator concentration [7].

Electric field effects on polymerization kinetics demonstrate that high-voltage direct current fields can significantly alter the reaction progress and product characteristics. Polymerization under electric fields of 14 to 140 kilovolts per centimeter results in reduced molecular weights and narrow molecular weight distributions, with dispersity values ranging from 1.1 to 1.3 [7]. This represents a remarkable achievement for non-controlled free radical polymerization systems.

Table 1: Polymerization Kinetics Data

Reaction ConditionsRate Constant (M⁻¹s⁻¹)Conversion at 60 min (%)Initiator System
pH 6.0, 1M HEMA2.36 × 10⁻²78Riboflavin/Triethanolamine
pH 7.0, 1M HEMA4.18 × 10⁻²84Riboflavin/Triethanolamine
pH 8.0, 1M HEMA6.45 × 10⁻²89Riboflavin/Triethanolamine
pH 9.0, 1M HEMA8.67 × 10⁻²96Riboflavin/Triethanolamine
pH 6.0, 3M HEMA1.89 × 10⁻²65Riboflavin/Triethanolamine
pH 9.0, 3M HEMA7.12 × 10⁻²88Riboflavin/Triethanolamine

Network Formation Mechanisms

The network formation mechanism in hydroxyethyl methacrylate polymerization involves complex interactions between chain growth, crosslinking reactions, and phase separation phenomena. The primary mechanism involves free radical polymerization initiated by various initiator systems, leading to the formation of linear polymer chains that subsequently undergo crosslinking through bifunctional crosslinking agents [8].

Ethylene glycol dimethacrylate serves as the most commonly employed crosslinking agent, with concentrations ranging from 0.5 to 5.0 mole percent relative to the primary monomer. The crosslinking reaction proceeds through a step-growth mechanism, where the dimethacrylate crosslinker participates in the polymerization to create covalent bonds between polymer chains [9]. Higher crosslinker concentrations lead to increased crosslinking density and reduced mesh sizes within the network structure.

The network formation process exhibits distinct stages characterized by different kinetic behaviors. During the initial stage, linear chain growth predominates, with minimal crosslinking occurring. As the reaction progresses, crosslinking becomes increasingly important, leading to the formation of a three-dimensional network structure [10]. The transition from linear growth to network formation typically occurs at approximately 10 to 20 percent monomer conversion.

Tetraethylene glycol dimethacrylate represents an alternative crosslinking agent that provides different network characteristics compared to ethylene glycol dimethacrylate. The longer spacer chain in tetraethylene glycol dimethacrylate results in more flexible crosslinks and larger mesh sizes, leading to enhanced water uptake capacity and improved mechanical properties under hydrated conditions [9].

Phase separation phenomena during network formation significantly influence the final polymer architecture. In the presence of non-solvents or poor solvents, the growing polymer chains undergo precipitation, leading to the formation of heterogeneous network structures with distinct porous morphologies [10]. The extent of phase separation depends on the solvent quality, monomer concentration, and crosslinker content.

Table 2: Network Formation and Crosslinking Data

Crosslinker TypeCrosslinker Concentration (mol %)Mesh Size (Å)Molecular Weight Between Crosslinks (Da)Water Content at Equilibrium (%)
Ethylene Glycol Dimethacrylate0.535.6370042
Ethylene Glycol Dimethacrylate1.025.4210038
Ethylene Glycol Dimethacrylate2.516.280032
Tetraethylene Glycol Dimethacrylate1.028.7280040
Tetraethylene Glycol Dimethacrylate2.019.8150035

Structure-Property Correlations

The structure-property relationships in hydroxyethyl methacrylate polymers demonstrate strong correlations between molecular architecture and macroscopic performance characteristics. The glass transition temperature of the dry polymer ranges from 80 to 87 degrees Celsius, reflecting the restricted molecular mobility imposed by hydrogen bonding interactions between polymer chains [11]. However, the presence of water dramatically reduces the glass transition temperature to 15-25 degrees Celsius at equilibrium hydration levels of approximately 40 weight percent.

Mechanical properties exhibit profound dependence on the hydration state and crosslinking density of the polymer network. In the dry state, the polymer displays relatively high modulus values of 2000 to 3000 megapascals, characteristic of glassy polymeric materials [12]. Upon hydration, the modulus decreases dramatically to 0.1-1.0 megapascals, accompanied by significant increases in extensibility, with elongation at break values reaching 400 to 705 percent [13].

The water uptake capacity demonstrates inverse correlation with crosslinking density, as predicted by equilibrium swelling theory. Networks with lower crosslinker concentrations exhibit higher equilibrium water contents, reflecting the larger mesh sizes and reduced constraints on polymer chain expansion [4]. The relationship between crosslinking density and mesh size follows the theoretical predictions of rubber elasticity theory, with mesh sizes ranging from 16 to 36 angstroms depending on crosslinker concentration.

Thermal stability properties reveal that the polymer undergoes degradation at temperatures between 340 and 400 degrees Celsius, with the specific degradation temperature depending on the molecular weight and crosslinking density [14]. Higher molecular weight polymers and more highly crosslinked networks generally exhibit enhanced thermal stability due to reduced chain mobility and increased energy requirements for bond scission.

Hydrogen bonding interactions play a crucial role in determining the polymer's structure-property relationships. Temperature-dependent infrared spectroscopy reveals that hydroxyl-hydroxyl hydrogen bonds gradually dissociate with increasing temperature, while carbonyl-hydroxyl hydrogen bonds form preferentially above the glass transition temperature [11]. This dynamic hydrogen bonding behavior contributes to the temperature-dependent mechanical and swelling properties of the polymer.

Table 3: Thermal and Mechanical Properties

PropertyValueTesting Conditions
Glass Transition Temperature (°C)80-87Dry state, DSC
Glass Transition Temperature (°C) - Hydrated15-2540% water content
Thermal Degradation Temperature (°C)340-400TGA, nitrogen atmosphere
Young's Modulus (MPa) - Dry2000-3000Room temperature
Young's Modulus (MPa) - Hydrated0.1-1.0Equilibrium swelling
Tensile Strength (kPa) - Hydrated100-173Equilibrium swelling
Elongation at Break (%) - Hydrated400-705Equilibrium swelling

The diffusion properties of small molecules through the polymer network correlate strongly with the mesh size and water content. Water diffusion coefficients range from 1.3 to 2.0 × 10⁻¹¹ square meters per second at 37 degrees Celsius, depending on the crosslinking density and polymer composition [15]. The diffusion process follows Fickian kinetics in most cases, although deviations may occur due to polymer relaxation effects and stress-induced crack formation at the swelling front.

Table 4: Microstructural Analysis Data

Analysis MethodKey FindingsSample Conditions
Scanning Electron MicroscopyPorous network structure, pore size 1-100 μmFreeze-dried hydrogels
Dynamic Light ScatteringHydrodynamic radius 50-200 nm in solutionDMSO solution, 25°C
Small Angle X-ray ScatteringCorrelation length 16-36 ÅDry polymer films
Nuclear Magnetic ResonanceHydrogen bonding between chains and waterD₂O solution
Infrared SpectroscopyOH stretch 3220-3390 cm⁻¹, C=O stretch 1710 cm⁻¹KBr pellets, room temperature

The viscoelastic properties of hydrated networks demonstrate strong frequency and temperature dependence, reflecting the complex interplay between polymer chain dynamics and water-mediated plasticization effects [16]. The storage modulus exhibits a characteristic plateau region at intermediate frequencies, transitioning to terminal flow behavior at low frequencies. The loss tangent peaks correspond to various relaxation processes, including local segmental motion and cooperative chain dynamics within the hydrated network structure.

XLogP3

0.2

Dates

Last modified: 07-17-2023

Explore Compound Types